molecular formula C10H10D4N4O4S B602550 Sulfadimethoxine-d4 CAS No. 1020719-80-5

Sulfadimethoxine-d4

Cat. No.: B602550
CAS No.: 1020719-80-5
M. Wt: 314.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfadimethoxine-d4: is an isotopically labeled version of the sulfonamide antibiotic Sulfadimethoxine. It is primarily used as a research tool in various scientific studies. The compound is labeled with deuterium, which makes it useful in mass spectrometry and other analytical techniques to trace and quantify the presence of Sulfadimethoxine in biological and environmental samples .

Scientific Research Applications

Chemistry: Sulfadimethoxine-d4 is used as an internal standard in mass spectrometry to quantify the presence of Sulfadimethoxine in various samples. Its isotopic labeling allows for accurate and precise measurements .

Biology: In biological research, this compound is used to study the pharmacokinetics and metabolism of Sulfadimethoxine. It helps in tracing the drug’s distribution and elimination in biological systems .

Medicine: The compound is used in medical research to investigate the efficacy and safety of Sulfadimethoxine in treating infections. It also aids in the development of new formulations and delivery methods .

Industry: In the pharmaceutical industry, this compound is used in quality control and assurance processes to ensure the consistency and purity of Sulfadimethoxine-containing products .

Mechanism of Action

Target of Action

Sulfadimethoxine-d4, also known as Sulfadimethoxine D4, is a sulfonamide antibiotic . Its primary targets are bacteria and some protozoa that are unable to obtain folic acid from the environment . These organisms must synthesize folic acid by converting para-aminobenzoic acid (PABA) to dihydropteroate using the enzyme dihydropteroate synthase .

Mode of Action

This compound inhibits bacterial synthesis of folic acid (pteroylglutamic acid) from PABA . It acts as a competitive inhibitor against PABA . Being structurally similar to PABA, this compound is able to bind to the enzyme’s active site and prevent the synthesis of folic acid from progressing .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the production of nucleic acids (i.e., DNA and RNA), which are required for cell division . This results in a microbiostatic effect rather than a microbiocidal one, preventing pathogen growth rather than killing them . The effect is strongest in the beginning stages of an infection when the pathogen is rapidly dividing .

Pharmacokinetics

This compound is metabolized by N1-glucuronidation and N4-acetylation, leading to the final double conjugate N4-acetylsulfadimethoxine-N1-glucuronide . When N4-acetylsulfadimethoxine is administered as the parent drug, 30% of the dose is N1-glucuronidated and excreted . Approximately 50-60% of the oral dose of sulfadimethoxine is excreted in the urine, leaving 40-50% for excretion into bile and feces .

Result of Action

The result of this compound’s action is the effective treatment of many infections, including respiratory, urinary tract, enteric, and soft tissue infections . It is most frequently used in veterinary medicine, although it is approved in some countries for use in humans .

Safety and Hazards

Sulfadimethoxine may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Biochemical Analysis

Biochemical Properties

Sulfadimethoxine-d4, like its parent compound Sulfadimethoxine, inhibits bacterial synthesis of folic acid (pteroylglutamic acid) from para-aminobenzoic acid . This interaction with enzymes and proteins involved in bacterial folic acid synthesis is a key aspect of its biochemical role .

Cellular Effects

This compound is expected to have similar cellular effects as Sulfadimethoxine. It inhibits the growth and multiplication of bacteria, having a microbiostatic effect rather than a microbiocidal one . It prevents pathogen growth rather than killing them, and has the strongest effect in the beginning stages of an infection, when the pathogen is rapidly dividing .

Molecular Mechanism

The molecular mechanism of action of this compound involves inhibiting the bacterial enzyme dihydropteroate synthase, crucial for the synthesis of dihydropteroic acid, a precursor to folic acid . By inhibiting the production of dihydropteroic acid, this compound effectively disrupts the folic acid synthesis pathway in bacteria .

Dosage Effects in Animal Models

Sulfonamides like Sulfadimethoxine are used in veterinary medicine, and their dosage effects have been studied . These studies could provide a basis for understanding potential dosage effects of this compound.

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Sulfadimethoxine. Sulfadimethoxine is metabolized to N4-acetyl derivatives . It’s also known that some microalgae strains can biodegrade Sulfadimethoxine .

Transport and Distribution

Sulfonamides like Sulfadimethoxine are known to be distributed throughout the body after administration , suggesting a similar distribution pattern for this compound.

Subcellular Localization

Given its role in inhibiting bacterial folic acid synthesis, it’s likely that it localizes to areas of the cell where this process occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulfadimethoxine-d4 involves the incorporation of deuterium atoms into the Sulfadimethoxine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary depending on the desired level of deuteration and the starting materials used .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure the consistent incorporation of deuterium atoms into the final product. The compound is then purified and characterized to confirm its isotopic labeling and chemical purity .

Chemical Reactions Analysis

Types of Reactions: Sulfadimethoxine-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Uniqueness: Sulfadimethoxine-d4 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in analytical and research applications. This labeling allows for precise quantification and tracing in complex biological and environmental samples, providing an advantage over non-labeled compounds .

Properties

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZORFUFYDOWNEF-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.